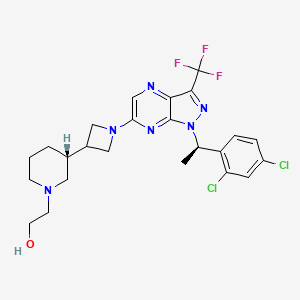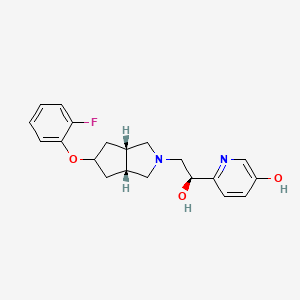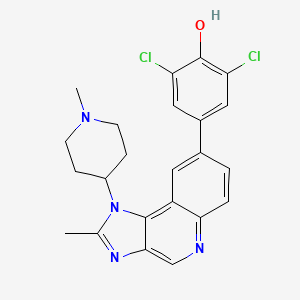
Jak-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAK-IN-23 is an orally active dual inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. It inhibits JAK1, JAK2, and JAK3 with half-maximal inhibitory concentration (IC50) values of 8.9 nM, 15 nM, and 46.2 nM, respectively . This compound exhibits strong anti-inflammatory effects and can reduce the release of various pro-inflammatory factors .
Preparation Methods
The synthesis of JAK-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
JAK-IN-23 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
JAK-IN-23 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the JAK/STAT and NF-κB signaling pathways.
Biology: It is used to investigate the role of JAK/STAT and NF-κB pathways in various biological processes, including cell proliferation, differentiation, and immune response.
Medicine: This compound is being studied for its potential therapeutic applications in treating inflammatory diseases, such as inflammatory bowel disease (IBD), rheumatoid arthritis, and certain cancers
Industry: This compound can be used in the development of new drugs targeting the JAK/STAT and NF-κB pathways.
Mechanism of Action
JAK-IN-23 exerts its effects by inhibiting the activity of JAK1, JAK2, and JAK3, which are key components of the JAK/STAT signaling pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events that lead to the expression of pro-inflammatory genes. Additionally, this compound inhibits the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses .
Comparison with Similar Compounds
JAK-IN-23 is unique in its dual inhibition of both the JAK/STAT and NF-κB pathways. Similar compounds include:
Ruxolitinib: A selective JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.
Tofacitinib: A JAK1 and JAK3 inhibitor used to treat rheumatoid arthritis and ulcerative colitis.
Baricitinib: A JAK1 and JAK2 inhibitor used to treat rheumatoid arthritis.
Upadacitinib: A selective JAK1 inhibitor used to treat rheumatoid arthritis. This compound’s ability to inhibit both JAK/STAT and NF-κB pathways makes it a promising candidate for treating diseases with complex inflammatory mechanisms.
Properties
Molecular Formula |
C23H22Cl2N4O |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2,6-dichloro-4-[2-methyl-1-(1-methylpiperidin-4-yl)imidazo[4,5-c]quinolin-8-yl]phenol |
InChI |
InChI=1S/C23H22Cl2N4O/c1-13-27-21-12-26-20-4-3-14(15-10-18(24)23(30)19(25)11-15)9-17(20)22(21)29(13)16-5-7-28(2)8-6-16/h3-4,9-12,16,30H,5-8H2,1-2H3 |
InChI Key |
JEESDVDVWGRNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4CCN(CC4)C)C5=CC(=C(C(=C5)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


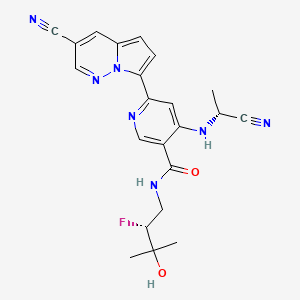
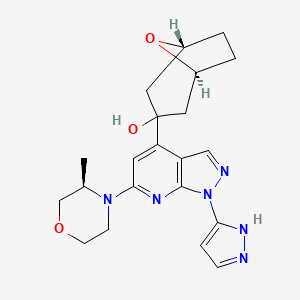
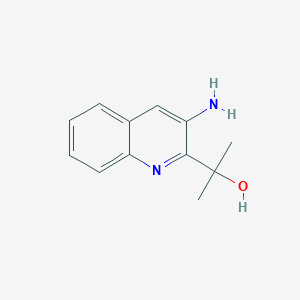

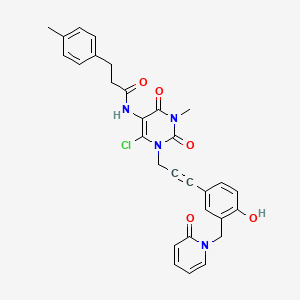
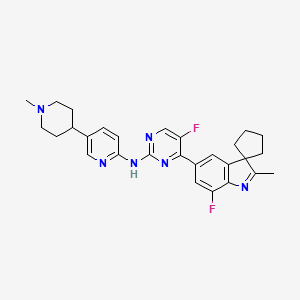
![4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B10830884.png)
![4-(4-amino-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-16-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10830891.png)
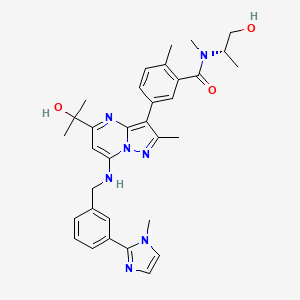
![8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B10830895.png)
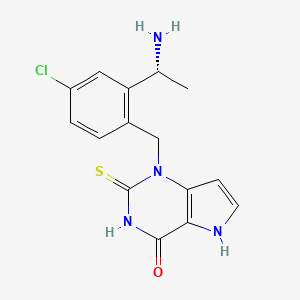
![(2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830905.png)
